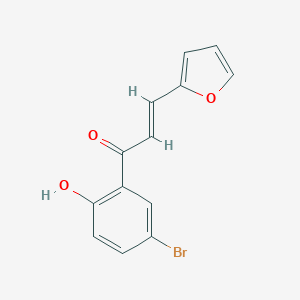

1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one is a useful research compound. Its molecular formula is C13H9BrO3 and its molecular weight is 293.11g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Packing and Photochemical Properties

The compound 1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)-2-propen-1-one, alongside other chalcone analogs, has been studied for its molecular packing and photochemical properties under ambient and high-pressure conditions. Research indicates that high pressure significantly affects the intermolecular distances and orientations, which are crucial for [2+2] photodimerization reactions in crystals. Such studies are vital for understanding the compound's behavior in solid-state photochemistry, offering insights into its potential applications in materials science and photophysics (Bąkowicz, Galica, & Turowska-Tyrk, 2015).

Nonlinear Optical Properties

Investigations into the linear and nonlinear optical (NLO) properties of chalcone derivatives, including compounds similar to this compound, reveal promising optoelectronic and charge transport characteristics. These compounds exhibit significant NLO activities and thermal stability, making them suitable for use in semiconductor devices and other applications requiring materials with advanced optical properties (Shkir et al., 2019).

Synthesis and Chemical Transformations

The synthesis of 1-(2-furyl)-2-nitropropen-3-ones, involving compounds structurally related to this compound, demonstrates the chemical versatility of these compounds. Such reactions expand the range of available chalcone derivatives and their potential applications in various chemical contexts, from materials science to pharmaceuticals (Sitkin, Klimenko, & Fridman, 1977).

Coordination Chemistry and Complex Formation

Research into the Stille reaction of 1,1-dibromo-1-alkenes, including furyl-containing compounds similar to this compound, has led to the development of new methods for synthesizing trisubstituted alkenes and internal alkynes. These findings have implications for the compound's utility in creating complex molecular structures, which could be leveraged in catalyst design, materials science, and synthetic organic chemistry (Shen & Wang, 1999).

Biological and Pharmacological Potential

Although directly related studies on this compound were not found, research on similar bromophenol derivatives from marine algae suggests that such compounds might exhibit significant biological activity. These studies hint at the potential pharmacological applications of this compound and related compounds in developing new therapeutic agents or bioactive materials (Zhao et al., 2004).

Properties

IUPAC Name |

(E)-1-(5-bromo-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDMEGWONAAPEK-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B471549.png)

![N-(3-chlorophenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B471617.png)

![N-(4-chlorophenyl)-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B471618.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B471620.png)

![N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-fluorobenzamide](/img/structure/B471680.png)